4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is a boronic ester commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Cyclopropylboronic acid+Pinacol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of base, such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organic compounds, depending on the reactants used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the boronic ester reacts with halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in various organic reactions.
Allylboronic acid pinacol ester: Another boronic ester used in allylation reactions.
Vinylboronic acid pinacol ester: Used in vinylation reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of cyclopropyl-containing compounds, which are important in medicinal chemistry and materials science.
Properties
CAS No. |
1350713-20-0 |
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Molecular Formula |
C10H19BO2 |
Molecular Weight |
182.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 |
InChI Key |
TUXCUWZCFQDMLZ-YUMQZZPRSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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